molecular formula C6H7N3O2 B1372465 2-Methyl-5-nitropyridin-3-amine CAS No. 51984-61-3

2-Methyl-5-nitropyridin-3-amine

Cat. No. B1372465
CAS RN: 51984-61-3
M. Wt: 153.14 g/mol
InChI Key: BIGJOIAURNWIEW-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropyridin-3-amine is a chemical compound with the molecular formula C6H7N3O2 . It is also known by other names such as 3-Amino-2-methyl-5-nitropyridine and has a molecular weight of 153.14 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-nitropyridin-3-amine has been analyzed in several studies . The compound has a topological polar surface area of 84.7 Ų and contains 11 heavy atoms . The InChIKey for the compound is BIGJOIAURNWIEW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-5-nitropyridin-3-amine have been explored in various studies . For instance, Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

2-Methyl-5-nitropyridin-3-amine has a molecular weight of 153.14 g/mol and a monoisotopic mass of 153.053826475 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 and a complexity of 156 .

Scientific Research Applications

Formation of Aminals via Pummerer Rearrangement

The reaction of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine (a related compound to 2-Methyl-5-nitropyridin-3-amine) with acid chlorides has shown the unexpected formation of aminals, such as N,N′-bis(3-nitro-2-pyridinylimino)methylene. This process is understood to occur through a Pummerer type rearrangement. The formation of these unusual aminals provides insights into new synthetic pathways for derivatives of nitropyridines, which could be valuable in various chemical syntheses (Rakhit, Georges, & Bagli, 1979).

Fluorescent Probes for Metal Ion Detection

2-Aminoethylpyridine-based fluorescent compounds have been developed using a derivative similar to 2-Methyl-5-nitropyridin-3-amine. These probes have shown enhanced fluorescence upon interaction with Fe3+ ions and varying effects with Hg2+ ions. This suggests their potential application in detecting and estimating trace amounts of these metal ions in water samples and biological systems (Singh, Thakur, Raj, & Pandey, 2020).

Ultrasound-assisted Drug Solubility Improvement

Research has demonstrated the use of ultrasound irradiation to improve the solubility of drug-like compounds, specifically focusing on 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a compound structurally related to 2-Methyl-5-nitropyridin-3-amine. This method involves forming salts from poorly soluble compounds, offering a novel approach to address solubility issues in drug development (Machado et al., 2013).

Nucleophilic Substitution Reactions

Studies on nucleophilic displacement reactions in aromatic systems, including 2-chloro- or -fluoro-3- or -5-nitropyridine (closely related to 2-Methyl-5-nitropyridin-3-amine), have shed light on the kinetics of these reactions. Such reactions are fundamental in organic synthesis and play a crucial role in the development of various chemical entities (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

properties

IUPAC Name

2-methyl-5-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGJOIAURNWIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677219
Record name 2-Methyl-5-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitropyridin-3-amine

CAS RN

51984-61-3
Record name 2-Methyl-5-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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